molecular formula C8H17NO2S B14560041 (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid CAS No. 61844-81-3

(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid

Cat. No.: B14560041
CAS No.: 61844-81-3
M. Wt: 191.29 g/mol
InChI Key: SDUXPZWPIXGGNQ-ZETCQYMHSA-N
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Description

(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid is an organic compound with a unique structure that includes an amino group, a sulfanyl group, and a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid can be achieved through several methodsThis can be done using alkyl halides or aryl halides in the presence of a base . Another method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogenation or metal-hydride reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using catalytic hydrogenation or metal-hydride reduction. These methods are preferred due to their efficiency and scalability. The use of acid chlorides, acid azides, acid anhydrides, and esters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) over a metal catalyst.

    Substitution: This reaction involves the replacement of one atom or group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and as a precursor to biologically active compounds.

    Medicine: It is investigated for its potential therapeutic effects and as a drug precursor.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. These may include modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid: shares similarities with other amino acids and sulfur-containing compounds.

    Cysteine: An amino acid with a similar sulfanyl group.

    Methionine: Another sulfur-containing amino acid.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which gives it unique chemical and biological properties .

Properties

CAS No.

61844-81-3

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(2S)-2-(2-aminoethylsulfanyl)-4-methylpentanoic acid

InChI

InChI=1S/C8H17NO2S/c1-6(2)5-7(8(10)11)12-4-3-9/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1

InChI Key

SDUXPZWPIXGGNQ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)SCCN

Canonical SMILES

CC(C)CC(C(=O)O)SCCN

Origin of Product

United States

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